![molecular formula C25H32FN3O2S B2859057 3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 686751-73-5](/img/structure/B2859057.png)

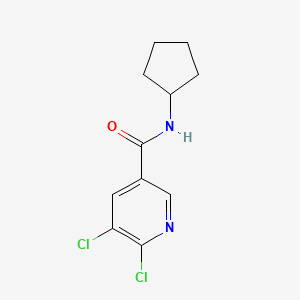

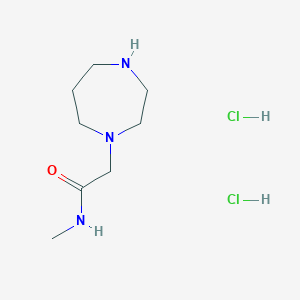

3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a thiourea derivative, which is a class of organic compounds characterized by the functional group (R1R2N)(R3R4N)C=S. Thioureas are used in various applications, from serving as auxiliary reagents in organic synthesis to being potential therapeutic agents .

Molecular Structure Analysis

The molecule contains several interesting functional groups, including a thiourea group, an indole group, and a dimethoxyphenyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry, serving as building blocks in the synthesis of heterocyclic compounds, and participating in organocatalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the R groups attached to the thiourea functionality. In general, thioureas are solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique

Antiviral Applications

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other RNA and DNA viruses . The specific structure of our compound of interest, with its indole moiety, could potentially be explored for its efficacy against viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory Applications

The anti-inflammatory activity of indole derivatives is another area of interest. These compounds can be synthesized and screened for their ability to reduce inflammation, which is a common pathological feature of various diseases, including autoimmune disorders . The compound may be investigated for its potential to modulate inflammatory responses in clinical settings.

Anticancer Applications

Indole derivatives are known to possess anticancer activities. They can interact with multiple receptors and influence cell proliferation and apoptosis, which are key processes in cancer development and progression . The unique structure of the compound could be pivotal in designing new therapeutic agents for treating different types of cancer.

Antimicrobial Applications

The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, makes them valuable in the search for new antibiotics. With antibiotic resistance on the rise, novel compounds such as the one we are analyzing could provide a new avenue for combating resistant strains of microbes .

Neuroprotective Applications

Indole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its potential interaction with neural receptors could be beneficial in developing treatments for neurodegenerative disorders .

Agricultural Applications

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. The compound being analyzed could be studied for its effects on plant growth and development, possibly leading to applications in agriculture, such as enhancing crop yields or improving stress resistance in plants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FN3O2S/c1-16-19(20-14-18(26)8-9-21(20)27-16)11-12-29(24(32)28-25(2,3)4)15-17-7-10-22(30-5)23(13-17)31-6/h7-10,13-14,27H,11-12,15H2,1-6H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGASZKINZGUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC(=C(C=C3)OC)OC)C(=S)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2858976.png)

![(E)-N-[3-[2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2858978.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)